molecular formula C9H8N2O6 B1581897 Ethyl 3,5-dinitrobenzoate CAS No. 618-71-3

Ethyl 3,5-dinitrobenzoate

Cat. No. B1581897
CAS RN: 618-71-3
M. Wt: 240.17 g/mol
InChI Key: IBQREHJPMPCXQA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It has an average mass of 240.170 Da and a monoisotopic mass of 240.038239 Da . It is also known by other names such as Benzoic acid, 3,5-dinitro-, ethyl ester .


Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, which is a precursor to Ethyl 3,5-dinitrobenzoate, can be achieved from benzoic acid through a nitration reaction with nitric acid in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dinitrobenzoate has been studied using various techniques. Crystals of Ethyl 3,5-dinitrobenzoate are monoclinic, with parameters a = 13·856, b = 4·770, c = 18·354 Å, β= 119·59°, Z = 4, space group P 2 1 / c . The structure was determined with Cu- Kα diffractometer data by direct methods, and was refined by full-matrix least-squares methods .


Chemical Reactions Analysis

Ethyl 3,5-dinitrobenzoate forms charge transfer spectra with n-alkane solutions containing hexakis (n-hexyloxy)triphenylene . More detailed information about its chemical reactions could be found in specific scientific studies or databases.


Physical And Chemical Properties Analysis

Ethyl 3,5-dinitrobenzoate has a density of 1.4±0.1 g/cm3, a boiling point of 367.1±22.0 °C at 760 mmHg, and a flash point of 171.8±24.3 °C . It has a molar refractivity of 55.8±0.3 cm3, and a molar volume of 167.5±3.0 cm3 . Its polar surface area is 118 Å2, and it has a polarizability of 22.1±0.5 10-24 cm3 .

Scientific Research Applications

1. Crystallographic Studies

Ethyl 3,5-dinitrobenzoate has been studied for its crystal structure, revealing that the carboxy- and nitro-groups are rotated out of the aromatic ring plane. Such studies are crucial in understanding molecular geometry and interactions within crystals (Hughes & Trotter, 1971).

2. Analytical Chemistry Applications

This compound has been adapted for the semi-micro analysis of hydroxyl groups in polyethylene glycol and non-ionic surfactants. The dinitrobenzoates formed are determined colorimetrically after chromatographic separation, aiding in the quantitative analysis of hydroxyl groups in various compounds (Han, 1967).

3. Use in Organic Electronics

Ethyl 3,5-dinitrobenzoate has been linked to graphene oxide nanosheets, demonstrating its application in organic bulk heterojunction photovoltaic devices. This linkage significantly improves the performance of these devices, showcasing its potential in renewable energy technologies (Stylianakis et al., 2012).

4. Synthesis and Characterization

It has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, its reactions with different reagents have been studied to produce various derivatives for further chemical analysis and applications (Seebach et al., 1984).

5. Solubility Studies

Research has focused on the solubility of this compound in different solvents, which is crucial for its application in chemical processes and pharmaceutical formulations. These studies provide essential data for the use of ethyl 3,5-dinitrobenzoate in various chemical and pharmaceutical applications (Tang et al., 2010).

Safety And Hazards

Ethyl 3,5-dinitrobenzoate is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

ethyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQREHJPMPCXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210801
Record name Ethyl 3,5-dinitrobenzoate
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Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dinitrobenzoate

CAS RN

618-71-3
Record name Benzoic acid, 3,5-dinitro-, ethyl ester
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Record name Ethyl 3,5-dinitrobenzoate
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Record name Ethyl 3,5-dinitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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